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molecular formula C9H12N2O3 B083695 3-methoxy-N,N-dimethyl-4-nitroaniline CAS No. 14703-82-3

3-methoxy-N,N-dimethyl-4-nitroaniline

Cat. No. B083695
M. Wt: 196.2 g/mol
InChI Key: SJPYRQAJLGWUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088815B2

Procedure details

A suspension of 3-methoxy-N,N-dimethyl-4-nitroaniline (Bionet) (0.5 g, 2.6 mmol) and Pd/C (Aldrich, 10%, 0.1 g) in ethyl acetate (10 mL) was vigorously shaken in a Parr under atmosphere of H2 (50 psi) for 0.5 h. The mixture was filtered through a short pad of celite. The filtrate was concentrated to give 2-methoxy-N,N-dimethyl-benzene-1,4-diamine as a dark brown oil (0.4 g, 94%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[N+:12]([O-])=O)[N:6]([CH3:8])[CH3:7].[C:15](OCC)(=[O:17])C>[Pd]>[CH3:15][O:17][C:4]1[CH:3]=[C:11]([NH2:12])[CH:10]=[CH:9][C:5]=1[N:6]([CH3:7])[CH3:8]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC=1C=C(N(C)C)C=CC1[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was vigorously shaken in a Parr under atmosphere of H2 (50 psi) for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a short pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC1=C(C=CC(=C1)N)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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